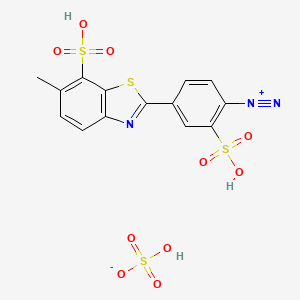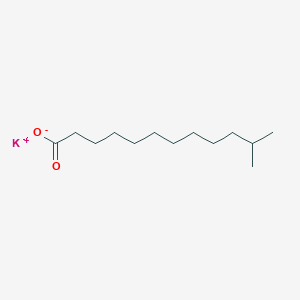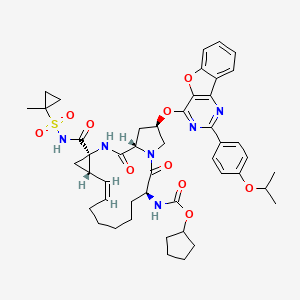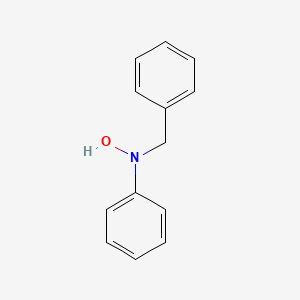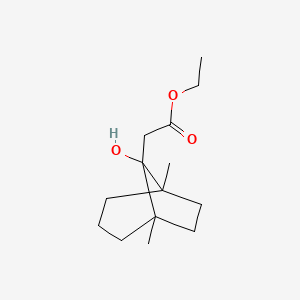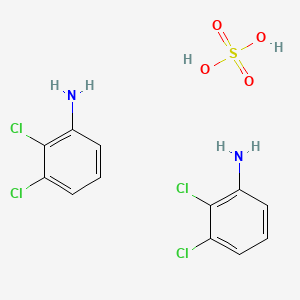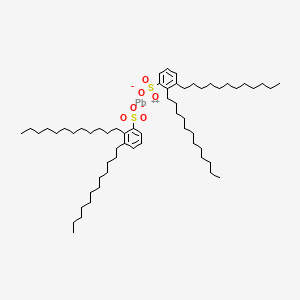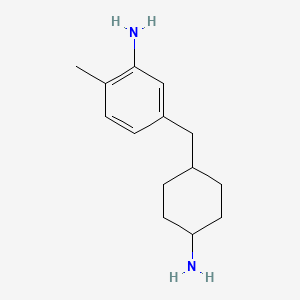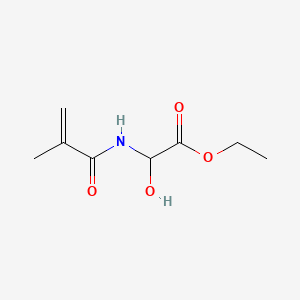![molecular formula C6H13BaO9P+2 B12668076 barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate CAS No. 14288-73-4](/img/structure/B12668076.png)
barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a barium ion complexed with a phosphorylated sugar derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate typically involves the phosphorylation of galactose derivatives. The reaction conditions often require the presence of a phosphorylating agent such as phosphoric acid or its derivatives. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as electrocatalysis and photoelectrocatalysis. For instance, barium hydrogen phosphate thin films can be electrodeposited on substrates like fluorine-doped tin oxide, which are then used in various applications .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized sugar derivatives, while substitution reactions can produce a variety of phosphorylated compounds .
Scientific Research Applications
Barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for enzymes involved in phosphorylation, leading to the formation of phosphorylated intermediates that play crucial roles in various biochemical processes . The barium ion may also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
[(2R,3R,4S,5S)-3,4,5,6-Tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate:
[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate:
Uniqueness
Barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
14288-73-4 |
|---|---|
Molecular Formula |
C6H13BaO9P+2 |
Molecular Weight |
397.46 g/mol |
IUPAC Name |
barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/q;+2/t4-,5-,6-;/m1./s1 |
InChI Key |
DJBNYGRIFMIHIS-RWOHWRPJSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.[Ba+2] |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


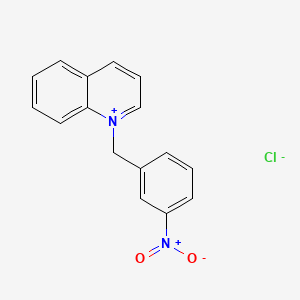
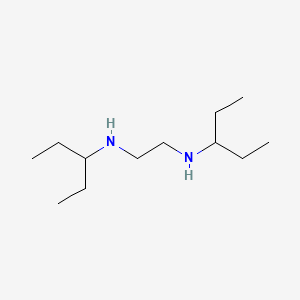

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
